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Abstract

This technical guide provides a comprehensive scientific overview of 2-Chloro-5-
methoxyquinoxaline (CAS No: 76052-76-1), a heterocyclic building block of significant
interest to researchers, medicinal chemists, and drug development professionals. We delve
into its core physicochemical properties, provide a detailed, field-proven synthetic pathway with
mechanistic insights, and explore its reactivity, with a focus on its application as a versatile
scaffold in the synthesis of novel therapeutic agents. This document is structured to deliver not
just data, but a causal understanding of the compound's chemical behavior and strategic value
in contemporary research.

Introduction: The Strategic Importance of the
Quinoxaline Scaffold

The quinoxaline nucleus, a fusion of a benzene and a pyrazine ring, is recognized as a
"privileged scaffold" in medicinal chemistry. This designation arises from its ability to interact
with a wide array of biological targets, leading to a broad spectrum of pharmacological
activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1]. The
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strategic functionalization of the quinoxaline core is paramount for modulating these activities
and tailoring molecules for specific therapeutic targets.

2-Chloro-5-methoxyquinoxaline emerges as a particularly valuable intermediate. The chloro-
substituent at the electron-deficient C2 position acts as an excellent leaving group, creating a
reactive handle for nucleophilic aromatic substitution (SNAr) reactions[2][3]. This allows for the
facile introduction of diverse chemical moieties, enabling the systematic exploration of
structure-activity relationships (SAR). The 5-methoxy group, an electron-donating substituent
on the benzene ring, modulates the electronic properties of the entire system, influencing both
reactivity and potential interactions with biological receptors. This guide will serve as a
foundational resource for leveraging these features in a research and development context.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of chemical synthesis and application. The properties of
2-Chloro-5-methoxyquinoxaline are summarized below.

Physical and Chemical Properties

All quantitative data has been consolidated into a structured table for clarity and ease of

comparison.

Property Value Source(s)
CAS Number 76052-76-1 [4][5]
Molecular Formula CoH7CIN20 [4]
Molecular Weight 194.62 g/mol [1][4]
Appearance Off-white to light brown solid [41[6]
Melting Point 111-113°C [1][6]
Boiling Point 297.3 £ 35.0 °C (Predicted) [1][6]
Density 1.333 + 0.06 g/cm? (Predicted) [6]

Storage 2-8°C, under inert gas [61[7]
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Predicted Spectroscopic Data

While specific experimental spectra for this exact compound are not widely published, a robust
prediction of its key spectroscopic features can be made based on established principles and
data from analogous structures]8].

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR (Predicted, 400 MHz, CDCIs): The aromatic region will display distinct signals. The
proton on the pyrazine ring (C3-H) will be the most downfield singlet. The three protons on
the benzene ring will appear as a complex multiplet or as distinct doublets and a triplet,
influenced by the methoxy group's electron-donating effect. The methoxy group itself will
present as a sharp singlet.

Predicted Chemical

. Multiplicity Assignment Justification
Shift (6, ppm)

Proton on the

electron-deficient
~8.60 S H3 ) )

pyrazine ring,

adjacent to nitrogen.

Triplet from coupling
to H6 and H8.

~7.60 t H7

Doublet from coupling
to H7.

~7.30 d H8

Doublet from coupling
to H7, shifted upfield
by the adjacent -OCHs

group.

~7.10 d H6

Characteristic singlet
~4.00 s -OCHs
for methoxy protons.

e 13C NMR (Predicted, 100 MHz, CDCIs): The spectrum will show 9 distinct carbon signals.
Carbons in the pyrazine ring and those attached to electronegative atoms (CI, N, O) will be
significantly downfield.
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| Predicted Chemical Shift (8, ppm) | Assignment | Justification | | :--- | :--- | :--- | :--- | | ~155 | C5
| Aromatic carbon bearing the electron-donating -OCHs group. | | ~150 | C2 | Carbon attached
to the electronegative chlorine atom. | | ~145 | C8a | Quaternary carbon at the ring junction. | |

~142 | C3 | Carbon in the pyrazine ring adjacent to two nitrogen atoms. | | ~140 | C4a |
Quaternary carbon at the ring junction. | | ~132 | C7 | Aromatic CH. | | ~120 | C6 | Aromatic CH.
| | ~110 | C8 | Aromatic CH. | | ~56 | -OCHSs | Methoxy carbon. |

2.2.2. Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

» IR Spectroscopy (Predicted): Key diagnostic peaks would include C=N stretching vibrations
around 1580-1620 cm~1, aromatic C=C stretching in the 1450-1600 cm~* range, and a
strong C-O stretching band for the methoxy group around 1250 cm~2[9]. The C-ClI stretch
would appear in the fingerprint region, typically around 700-800 cm~1.

o Mass Spectrometry (EI-MS, Predicted): The molecular ion peak (M*) would be observed at
m/z 194. A characteristic isotopic peak (M+2) at m/z 196, with approximately one-third the
intensity of the M* peak, would confirm the presence of a single chlorine atom[10][11].

Synthesis and Mechanistic Rationale

The synthesis of 2-Chloro-5-methoxyquinoxaline is most logically achieved via a two-step
sequence: (1) condensation to form the quinoxalin-2-one core, followed by (2) chlorination. This
approach is a well-established and robust method for producing 2-chloroquinoxaline
derivatives[12][13].
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Step 1: Condensation

[3-Methoxy-1,2-phenylenediamin9 Glyoxylic Acid
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2-Chloro-5-methoxyquinoxaline
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Caption: General synthetic workflow for 2-Chloro-5-methoxyquinoxaline.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system based on established chemical principles for

guinoxaline synthesis[7][14].
Step 1: Synthesis of 5-Methoxy-1H-quinoxalin-2-one

e Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 3-
methoxy-1,2-phenylenediamine (1.0 eq.) and ethanol (100 mL). Stir the mixture until the
diamine is fully dissolved.
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Reagent Addition: In a separate beaker, dissolve glyoxylic acid monohydrate (1.1 eq.) in
water (20 mL). Add this solution dropwise to the stirred diamine solution over 15 minutes.

Condensation: Heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours. The
causality here is that the elevated temperature and slightly acidic nature of glyoxylic acid
catalyze the intramolecular cyclization and dehydration required to form the heterocyclic ring.

Monitoring: Track the consumption of the starting diamine using Thin Layer Chromatography
(TLC) (e.g., mobile phase of 30% Ethyl Acetate in Hexane).

Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath for
30 minutes to precipitate the product. Collect the solid by vacuum filtration, wash with cold
ethanol (2 x 20 mL), and dry under vacuum. The product, 5-methoxy-1H-quinoxalin-2-one, is
typically obtained as a solid and can be used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-5-methoxyquinoxaline

Reaction Setup: In a well-ventilated fume hood, add the crude 5-methoxy-1H-quinoxalin-2-
one (1.0 eq.) to a round-bottom flask. Carefully add phosphorus oxychloride (POCI3) (5-10
eg.). Safety Precaution: POCIs is highly corrosive and reacts violently with water. Handle with
extreme care using appropriate personal protective equipment (PPE).

Chlorination: Attach a reflux condenser and heat the mixture to reflux (approx. 105-110 °C)
for 2-3 hours. The quinoxalin-2-one exists in tautomeric equilibrium with its 2-
hydroxyquinoxaline form. POCIs acts as both the solvent and the chlorinating agent,
converting the hydroxyl group into a chloro group via a well-established mechanism.

Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the
reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.
This quenches the excess POCIs.

Neutralization and Extraction: The resulting acidic aqueous solution is neutralized by the
slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate
will form. Extract the product into an organic solvent such as dichloromethane or ethyl
acetate (3 x 75 mL).
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 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na=S0Oa), filter,
and concentrate the solvent under reduced pressure. The crude product can be purified by
column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane)
to yield pure 2-Chloro-5-methoxyquinoxaline.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of 2-Chloro-5-methoxyquinoxaline lies in the reactivity of the C2-
chloro substituent. The electron-withdrawing nature of the pyrazine ring system makes the C2
position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAN)[2][15]
[16].

Caption: Generalized SyAr reaction at the C2 position.

Note: A generic image placeholder is used in the DOT script above. In a live environment, this
would be replaced with actual chemical structure images.

Protocol: SNAr with an Amine Nucleophile

This protocol outlines a general procedure for coupling an amine to the quinoxaline core, a
common strategy in the synthesis of kinase inhibitors and other bioactive molecules[17].

o Reaction Setup: In a sealed vial or round-bottom flask, dissolve 2-Chloro-5-
methoxyquinoxaline (1.0 eq.) and the desired primary or secondary amine (1.2-1.5 eq.) in
a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide
(DMSO).

» Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or
potassium carbonate (K2COs) (2.0 eq.), to act as a scavenger for the HCI generated during
the reaction.

o Reaction: Heat the mixture to 80-120 °C. The optimal temperature depends on the
nucleophilicity of the amine. Monitor the reaction by TLC.

o Work-up and Isolation: After completion, cool the reaction, dilute with water, and extract the
product with an organic solvent. The crude product is then purified via column
chromatography or recrystallization.
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Applications in Drug Discovery and Medicinal
Chemistry

The 2-Chloro-5-methoxyquinoxaline scaffold is a launchpad for creating libraries of
compounds for biological screening. Quinoxaline derivatives have been successfully developed
as inhibitors of various protein kinases, which are crucial regulators in cell signaling pathways
often dysregulated in cancer[17][18].

Potential Therapeutic Areas

o Oncology
W\y (e.g., Kinase Inhibitors)
C2-Cl (Reactive Site) Y1
2-Chloro-5-methoxyquinoxaline | Quinoxaline Core (Pharmacophore) SNAr Derlvatization |, (:-:‘nfgecfol‘?:tjiiaDétseer?aslg)
5-OCHs (Modulator) )| SNAr Derivatization
i Neuroscience
(e.g., Receptor Ligands)

Core Scaffold

Click to download full resolution via product page

Caption: Relationship between the core scaffold and its applications.

For instance, the PI3BK/AKT/mTOR signaling pathway, critical for cell growth and survival, is a
common target for quinoxaline-based inhibitors[18][19]. The ability to easily substitute the C2-
chloro group allows chemists to introduce moieties that can form key hydrogen bonds or
hydrophobic interactions within the ATP-binding pocket of a target kinase. The methoxy group
at the C5 position can serve as a hydrogen bond acceptor or influence the overall conformation
and solubility of the final compound.

Safety and Handling

As a laboratory chemical, 2-Chloro-5-methoxyquinoxaline must be handled with appropriate
safety precautions.
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e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

e Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab
coat. All manipulations should be performed in a well-ventilated chemical fume hood.

e Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands
thoroughly after handling.

e Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

2-Chloro-5-methoxyquinoxaline is more than a mere chemical intermediate; it is a strategic
tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable
reactivity, and straightforward synthesis make it an ideal starting point for the development of
novel, high-value compounds. The facile SNAr chemistry at the C2 position provides a reliable
gateway to a vast chemical space. This guide has provided the foundational knowledge, from
synthesis to application, to empower researchers to confidently and effectively utilize this
versatile building block in their drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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